- Preparation of fused pyridine derivatives as JAK3 inhibitors for treatment of autoimmune disease, leukemia, etc., World Intellectual Property Organization, , ,
Cas no 920966-02-5 (4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-chloro-
- 4-Chloro-1H-Pyrrollo[2,3-b]Pyridine-5-Carbonitrile
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile,4-chloro
- 4-Chloro-5-cyano-7-azaindole
- 4-chloro-5-cyano-pyrrolo[2,3-b]pyridine
- 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile,4-chloro-
- PubChem16568
- AMOT0921
- ULYGKPKPBWOTFQ-UHFFFAOYSA-N
- FCH878869
- PB28106
- AX8159307
- AB0092210
- ST24043517
- 1H-Pyrrolo[2,3-b]pyridine-5-carbo
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (ACI)
- SCHEMBL1441837
- EN300-194310
- 920966-02-5
- DTXSID50640137
- MFCD09965877
- CS-B0491
- AS-33631
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, AldrichCPR
- SY018018
- VLB96602
- AKOS006314444
-
- MDL: MFCD09965877
- Inchi: 1S/C8H4ClN3/c9-7-5(3-10)4-12-8-6(7)1-2-11-8/h1-2,4H,(H,11,12)
- InChI Key: ULYGKPKPBWOTFQ-UHFFFAOYSA-N
- SMILES: N#CC1C(Cl)=C2C(NC=C2)=NC=1
Computed Properties
- Exact Mass: 177.00900
- Monoisotopic Mass: 177.0093748g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.5
- XLogP3: 1.7
Experimental Properties
- Density: 1.50
- PSA: 52.47000
- LogP: 2.08798
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM109068-100mg |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95%+ | 100mg |
$162 | 2021-08-06 | |
| Chemenu | CM109068-250mg |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95%+ | 250mg |
$252 | 2021-08-06 | |
| Chemenu | CM109068-1g |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95%+ | 1g |
$537 | 2021-08-06 | |
| Alichem | A029184029-250mg |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95% | 250mg |
$207.03 | 2023-08-31 | |
| Alichem | A029184029-1g |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95% | 1g |
$528.15 | 2023-08-31 | |
| Alichem | A029184029-5g |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile |
920966-02-5 | 95% | 5g |
$1540.20 | 2023-08-31 | |
| ChemScence | CS-B0491-100mg |
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-chloro- |
920966-02-5 | 98.93% | 100mg |
$75.0 | 2022-04-26 | |
| ChemScence | CS-B0491-250mg |
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-chloro- |
920966-02-5 | 98.93% | 250mg |
$139.0 | 2022-04-26 | |
| ChemScence | CS-B0491-1g |
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-chloro- |
920966-02-5 | 98.93% | 1g |
$335.0 | 2022-04-26 | |
| ChemScence | CS-B0491-5g |
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 4-chloro- |
920966-02-5 | 98.93% | 5g |
$1015.0 | 2022-04-26 |
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Production Method
Production Method 1
Production Method 2
- Preparation of as azolopyridines as inhibitors of JAK3 janus protein kinase., World Intellectual Property Organization, , ,
Production Method 3
- Preparation of Jak inhibitor and application thereof, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Sodium bicarbonate Solvents: Water
- Preparation of heterocyclic compounds as janus kinase 3 inhibitors, World Intellectual Property Organization, , ,
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Raw materials
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Preparation Products
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Suppliers
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Introduction to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS No. 920966-02-5)
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 920966-02-5, belongs to the pyrrolopyridine class of molecules, which are well-known for their role as key scaffolds in the development of various therapeutic agents. The presence of a chloro substituent at the 4-position and a nitrile group at the 5-position introduces unique reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile structure is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, connected at the 2 and 3 positions. This bicyclic system is highly privileged in medicinal chemistry due to its ability to mimic natural product motifs and interact with biological targets in multiple ways. The chloro group at the 4-position serves as a versatile handle for further functionalization, while the nitrile group at the 5-position can be converted into other functional moieties such as amides, carboxylic acids, or tetrazoles through standard chemical transformations.
In recent years, there has been a surge in interest regarding 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile and its derivatives due to their reported pharmacological properties. Studies have demonstrated that compounds within this scaffold exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects. The fused pyrrolopyridine core is particularly recognized for its ability to engage with various biological receptors and enzymes, making it an attractive candidate for drug discovery efforts.
One of the most compelling aspects of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis routes that involve cyclization reactions and functional group interconversions. The chloro substituent allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of aryl or amino groups at other positions within the molecule. Similarly, the nitrile group can be selectively reduced to an amine or hydrolyzed to a carboxylic acid, providing further flexibility in derivative synthesis.
The pharmacological relevance of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has been explored in several recent studies. For instance, researchers have investigated its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The structural features of this compound allow it to mimic natural product analogs that have been shown to disrupt signaling pathways critical for tumor growth and survival. Additionally, derivatives of this scaffold have been evaluated for their antimicrobial properties against resistant bacterial strains, highlighting their importance in addressing emerging infectious diseases.
Another area where 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile has shown promise is in the development of antiviral agents. The fused heterocyclic system can interact with viral proteases and polymerases, potentially inhibiting viral replication. Preliminary studies have suggested that certain derivatives exhibit inhibitory activity against RNA viruses by interfering with critical enzymatic steps in their life cycle. These findings underscore the importance of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile as a lead compound for further drug development efforts.
The synthetic utility of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile extends beyond pharmaceutical applications. It has also been utilized in materials science research due to its ability to form coordination complexes with metal ions. These complexes exhibit interesting photophysical properties and have been explored for use in luminescent materials and sensors. The versatility of this compound underscores its significance not only as a building block for drug discovery but also as a material science precursor.
In conclusion,4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS No. 920966-02-5) is a multifaceted compound with significant potential in both pharmaceutical and materials science research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Furthermore, its synthetic accessibility allows for extensive modifications and derivatization efforts, opening up numerous possibilities for future research endeavors.
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